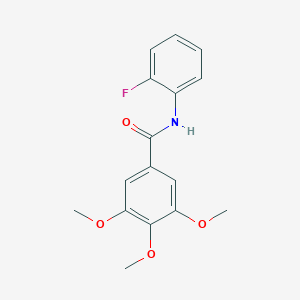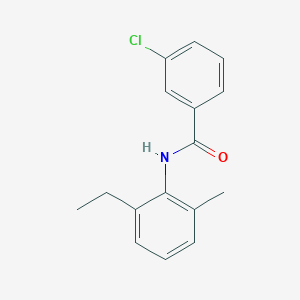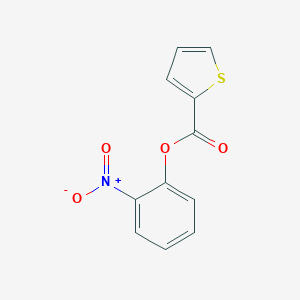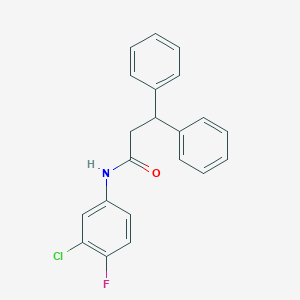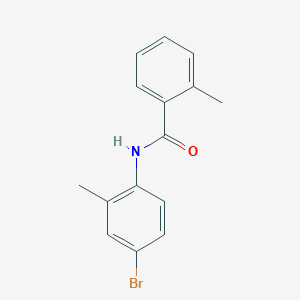
N-(4-Bromo-2-methylphenyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Bromo-2-methylphenyl)-2-methylbenzamide, also known as BAM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the benzamide family of chemicals and is commonly used as a research tool in various fields of study such as neuroscience, pharmacology, and medicinal chemistry.
作用机制
N-(4-Bromo-2-methylphenyl)-2-methylbenzamide acts as a selective agonist of GPR119 by binding to the receptor and activating downstream signaling pathways. Upon binding, N-(4-Bromo-2-methylphenyl)-2-methylbenzamide induces a conformational change in the receptor, which activates G proteins and downstream signaling pathways such as cAMP and Ca2+ signaling. These signaling pathways ultimately lead to the release of insulin from pancreatic beta cells and the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L cells.
Biochemical and Physiological Effects:
N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-Bromo-2-methylphenyl)-2-methylbenzamide stimulates insulin secretion from pancreatic beta cells and increases GLP-1 secretion from intestinal L cells. In vivo studies have shown that N-(4-Bromo-2-methylphenyl)-2-methylbenzamide improves glucose tolerance and increases insulin sensitivity in animal models of type 2 diabetes. Additionally, N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has been shown to have anti-inflammatory and anti-oxidative properties, making it a potential therapeutic target for treating metabolic disorders such as obesity and type 2 diabetes.
实验室实验的优点和局限性
N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has several advantages as a research tool. It is a highly selective agonist of GPR119, making it a useful tool for studying the role of GPR119 in various physiological processes. Additionally, N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has a high affinity for GPR119, allowing for the precise control of GPR119 activation. However, N-(4-Bromo-2-methylphenyl)-2-methylbenzamide also has some limitations. It is a relatively new research tool, and there is still much to be learned about its mechanism of action and physiological effects. Additionally, N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has not been extensively tested in humans, and its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for research on N-(4-Bromo-2-methylphenyl)-2-methylbenzamide. One area of research is the development of N-(4-Bromo-2-methylphenyl)-2-methylbenzamide as a therapeutic agent for treating metabolic disorders such as type 2 diabetes and obesity. Additionally, research on N-(4-Bromo-2-methylphenyl)-2-methylbenzamide could provide insight into the role of GPR119 in various physiological processes and lead to the development of new drugs that target GPR119. Finally, further research on N-(4-Bromo-2-methylphenyl)-2-methylbenzamide could lead to a better understanding of the mechanisms underlying insulin secretion and glucose homeostasis, which could have implications for the treatment of a variety of metabolic disorders.
合成方法
N-(4-Bromo-2-methylphenyl)-2-methylbenzamide can be synthesized by reacting 4-bromo-2-methylaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(4-Bromo-2-methylphenyl)-2-methylbenzamide as a white solid, which can be purified by recrystallization. The yield of the reaction is typically high, making it a cost-effective method for producing N-(4-Bromo-2-methylphenyl)-2-methylbenzamide.
科学研究应用
N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has a wide range of applications in scientific research. It is commonly used as a research tool to study the role of G protein-coupled receptors (GPCRs) in various physiological processes. GPCRs are a family of transmembrane proteins that play a crucial role in signal transduction and are involved in a variety of physiological processes such as vision, smell, taste, and neurotransmission. N-(4-Bromo-2-methylphenyl)-2-methylbenzamide is a selective agonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed in pancreatic beta cells and intestinal L cells. Activation of GPR119 by N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has been shown to stimulate insulin secretion and promote glucose-dependent insulin secretion, making it a potential therapeutic target for treating type 2 diabetes.
属性
分子式 |
C15H14BrNO |
|---|---|
分子量 |
304.18 g/mol |
IUPAC 名称 |
N-(4-bromo-2-methylphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C15H14BrNO/c1-10-5-3-4-6-13(10)15(18)17-14-8-7-12(16)9-11(14)2/h3-9H,1-2H3,(H,17,18) |
InChI 键 |
OUOSRUGOZHYIKG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



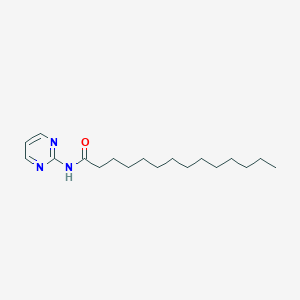

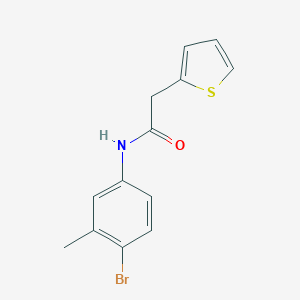
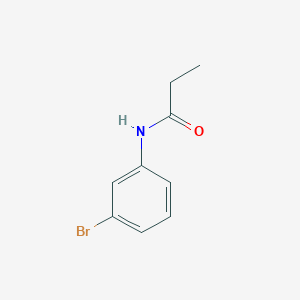
![S-[2-(2-naphthylamino)-2-oxoethyl] (2,4,5-trichlorophenoxy)ethanethioate](/img/structure/B291171.png)
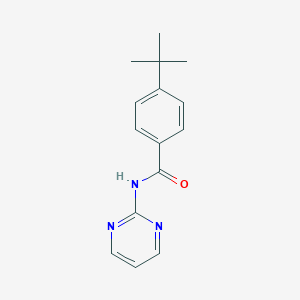

![N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B291174.png)
